molecular formula C3H4S B1604907 2-Propyne-1-thiol CAS No. 27846-30-6

2-Propyne-1-thiol

Cat. No. B1604907
CAS RN: 27846-30-6
M. Wt: 72.13 g/mol
InChI Key: BHLUERUPCAAQGF-UHFFFAOYSA-N
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Description

2-Propyne-1-thiol, also known as Allyl mercaptan, is a chemical compound with the linear formula CH2=CHCH2SH . It has a molecular weight of 74.14 .


Synthesis Analysis

One study suggests that 2-Propyne-1-thiol can be synthesized by hydrolyzing S-allyl-iso-thiourea bromide and acidifying with dilute sulfuric acid .


Molecular Structure Analysis

The molecular structure of 2-Propyne-1-thiol is represented by the formula CH2=CHCH2SH . The average mass is 72.129 Da and the monoisotopic mass is 72.003372 Da .


Physical And Chemical Properties Analysis

2-Propyne-1-thiol has a refractive index of 1.4765 (lit.) and a boiling point of 67-68 °C (lit.) . It has a density of 0.898 g/mL at 25 °C (lit.) . The compound is a liquid and is stored at −20°C .

Scientific Research Applications

Catalysts in Hydrogenation Reactions

One significant application of 2-Propyne-1-thiol is in the field of heterogeneous metal catalysts. Thiol treatment, such as with 2-Propyne-1-thiol, has been shown to create highly selective and stable palladium catalysts used in the semihydrogenation of internal alkynes. For instance, thiol-treated palladium nanosheets demonstrated over 97% selectivity toward semihydrogenation products like 1-phenyl-1-propene. This thiol treatment strategy significantly enhances the catalytic selectivity and stability, making it a valuable method in fine chemical synthesis (Zhao et al., 2018).

Membrane Materials for Gas Separation

In the context of membrane materials for gas separation, 2-Propyne-1-thiol plays a crucial role. Surface modification of poly[1-(trimethylsilyl)propyne] (PTMSP) film via a thiol-ene click reaction with sodium 3-mercapto-1-propanesulfonate results in membranes with exceptionally high CO2 permeance and selectivity. These membranes could potentially serve as viable alternatives for capturing CO2 from flue gas, representing an important application in environmental technology and industrial processes (Pramanik & Regen, 2020).

Synthesis of Derivatives with Potential Biological Activity

2-Propyne-1-thiol is also used in the synthesis of various chemical derivatives. One example is the synthesis of sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole derivatives, indicating a wide range of potential biological activities. These derivatives are synthesized through reactions involving 2-Propyne-1-thiol, highlighting its utility in organic synthesis and potential pharmaceutical applications (Abbas, 2015).

Polymer and Material Synthesis

Furthermore, 2-Propyne-1-thiol is pivotal in polymer and material synthesis. Thiol-click chemistry, involving 2-Propyne-1-thiol, is a versatile toolbox for synthesizing small molecules and polymers. Due to its high reactivity under mild conditions, it finds applications across chemical, biological, physical, materials, and engineering fields. This includes the synthesis of networks derived from multifunctional alkynes and the modification of existing materials (Hoyle, Lowe, & Bowman, 2010).

Safety And Hazards

2-Propyne-1-thiol is classified as a highly flammable liquid and vapor (H225), and it’s harmful if swallowed or inhaled (H302+H332). It also causes serious eye irritation (H319) . It’s recommended to keep away from heat, sparks, open flames, and hot surfaces, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

prop-2-yne-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4S/c1-2-3-4/h1,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLUERUPCAAQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182158
Record name 2-Propyne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyne-1-thiol

CAS RN

27846-30-6
Record name 2-Propyne-1-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027846306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propyne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
RA Van der Welle, L Brandsma - Recueil des Travaux …, 1973 - Wiley Online Library
5‐Cyano‐2H‐thiopyran and a number of derivatives have been obtained in fair to good yields by heating compounds with the system CCCSCCCN in silicon oil; 4‐cyano‐2…
Number of citations: 20 onlinelibrary.wiley.com
A Chrostowska, S Joantéguy, G Pfister-Guillouzo… - …, 1999 - ACS Publications
… A solution of 2-propyne-1-thiol (1.97 g, 27.4 mmol, prepared according to ref 14 ) in … 2-propene-1-thiol (2.53 g, 27.4 mmol) in place of 2-propyne-1-thiol, bp 82 C/12 Torr (3.30 g, 64%). H …
Number of citations: 6 pubs.acs.org
E Briard, J Levillain, JL Ripoll, Y Dat… - European journal of …, 1999 - Wiley Online Library
… propargylic sulfides 12 14, the need of 2-propyne-1-thiol [c] Spectrométrie de Masse Bio-organique (CNRSUPRESA has been avoided by transforming at first the bromides, via 6014), …
T Schuster, S Schellenberger, R Friedrich… - Journal of Fluorine …, 2013 - Elsevier
Branched fluorinated amphiphiles containing carbohydrate-based hydrophilic groups are presented and compared with traditional poly(ethylene glycol)-based amphiphiles. The …
Number of citations: 35 www.sciencedirect.com
I Sánchez Campillo - 2019 - diposit.ub.edu
… Analogues of 2-propyne-1-thiol and ‘propargyl-cathecol’ could not be found from commercial suppliers. Then, the best option is to synthesize the building blocks containing the two …
Number of citations: 0 diposit.ub.edu
P Mocny - 2019 - infoscience.epfl.ch
… La seconde étape est la réaction des résidus azide avec du 2-propyne-1-thiol utilisant une alcyne-azide cyclo-addition catalysée par du cuivre (I). Chaque étape est étudiée par …
Number of citations: 0 infoscience.epfl.ch
LL Anderson, EJ Berns, P Bugga… - Analytical …, 2016 - ACS Publications
The competition of two drugs for the same metabolizing enzyme is a common mechanism for drug–drug interactions that can lead to altered kinetics in drug metabolism and altered …
Number of citations: 20 pubs.acs.org
L Brandsma - 2003 - books.google.com
There is a vast and often bewildering array of synthetic methods and reagents available to organic chemists today. The Best Synthetic Methods series allows any scientist who is …
Number of citations: 32 books.google.com
ML Coote, AA Zavitsas - Tetrahedron, 2016 - Elsevier
Many free radical reactions are used currently for syntheses not easily accomplished by other methods. Hence, there is an increasing need for information about bond dissociation …
Number of citations: 8 www.sciencedirect.com

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